7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that contains a thieno[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(allyloxy)benzaldehyde with a thieno[3,2-b]pyridine derivative in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), leading to the induction of apoptosis in cancer cells . The compound may also interact with cellular pathways involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and are studied for their biological activities.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have similar synthetic routes and applications in medicinal chemistry.
Uniqueness
7-[4-(allyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyloxy group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H15NO2S |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
7-(4-prop-2-enoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C16H15NO2S/c1-2-8-19-12-5-3-11(4-6-12)13-10-15(18)17-14-7-9-20-16(13)14/h2-7,9,13H,1,8,10H2,(H,17,18) |
InChI Key |
JGIFVNZRYLZQRN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.